N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of ethanamine and is often used in various chemical reactions and studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride typically involves the reaction of 4-ethylphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as hydrochloric acid.
Solvent: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of 4-ethylphenol and diethylamine.
Reaction Control: Automated control of temperature and catalyst concentration.
Purification: Crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler amines using reducing agents.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products Formed
Oxidation: Formation of N,N-diethyl-2-(4-ethylphenoxy)ethanone.
Reduction: Formation of N,N-diethyl-2-(4-ethylphenoxy)ethanamine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a drug candidate in cancer research.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Binds to intracellular histamine receptors and cytochrome P450 enzymes.
Pathways Involved: Modulates histamine signaling pathways and affects enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride: Similar structure but with a phenyl group instead of an ethyl group.
N,N-diethyl-2-(4-methylphenoxy)ethanamine;hydrochloride: Contains a methyl group instead of an ethyl group.
Uniqueness
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride is unique due to its specific interaction with histamine receptors and its potential chemopotentiating effects in cancer treatment .
Properties
CAS No. |
64053-11-8 |
---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-4-13-7-9-14(10-8-13)16-12-11-15(5-2)6-3;/h7-10H,4-6,11-12H2,1-3H3;1H |
InChI Key |
MKFHGWARPUTDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.